

Application Notes and Protocols: Disodium Azelate in Gene Expression Analysis of Skin Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disodium azelate

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Introduction

Disodium azelate, the water-soluble salt of azelaic acid, is a compound of significant interest in dermatology and cosmetic science. Azelaic acid is a naturally occurring dicarboxylic acid found in grains and produced by the yeast *Malassezia furfur*, which is part of the normal skin flora.[1][2] It is well-established for its therapeutic effects in the treatment of skin conditions such as acne vulgaris and rosacea.[1][3][4] The biological activity of **disodium azelate** is attributed to the azelate ion, which modulates various cellular processes in the skin.

These application notes provide a comprehensive overview of the effects of **disodium azelate** on gene expression in skin cells, particularly keratinocytes and melanocytes. The protocols and data presented herein are synthesized from published research and are intended to serve as a guide for investigating the molecular mechanisms of **disodium azelate**.

Anti-Inflammatory Effects in Keratinocytes

Disodium azelate exhibits potent anti-inflammatory properties by modulating the expression of key genes involved in the inflammatory cascade, particularly in response to stressors like ultraviolet (UV) radiation.[3][5]

Mechanism of Action: PPAR- γ and NF- κ B Signaling

Azelaic acid has been shown to exert its anti-inflammatory effects primarily through the activation of Peroxisome Proliferator-Activated Receptor- γ (PPAR- γ), a nuclear receptor that plays a critical role in the control of inflammation.^{[3][6]} Activation of PPAR- γ by azelaic acid leads to the suppression of pro-inflammatory signaling pathways.

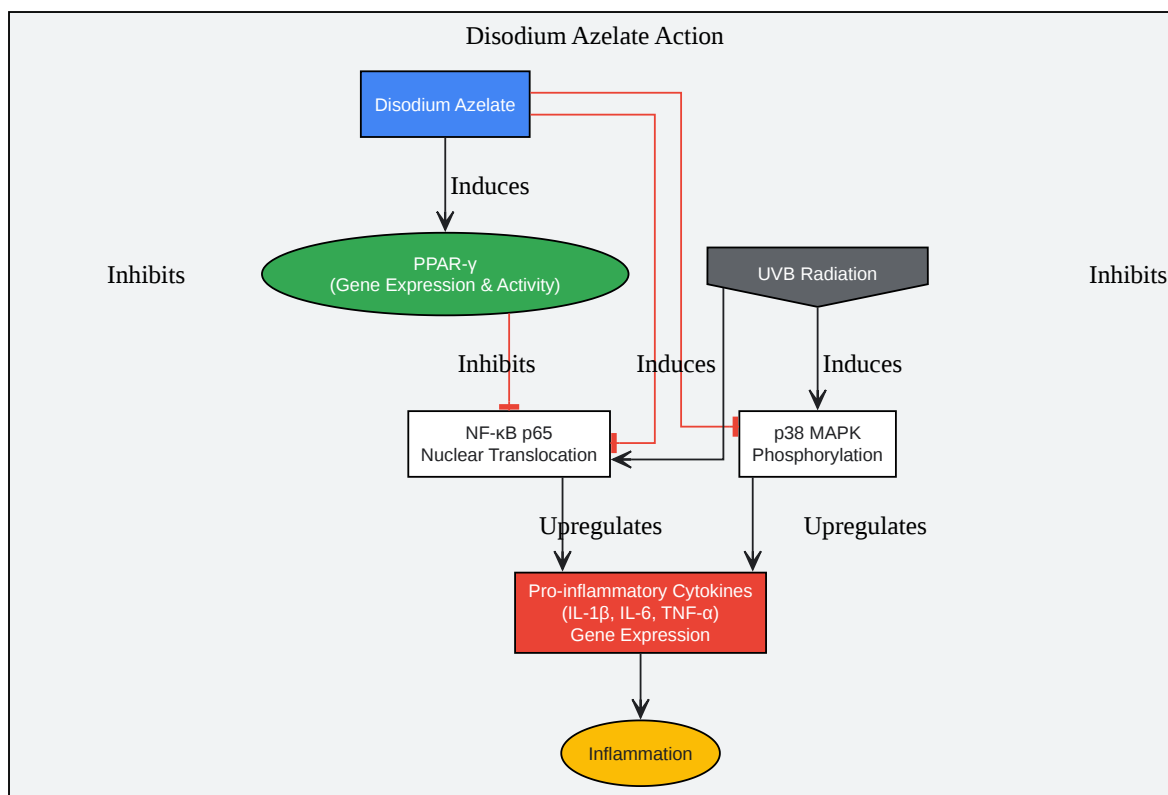
One of the key pathways inhibited by azelaic acid is the Nuclear Factor- κ B (NF- κ B) pathway.^{[5][7]} It reduces the UVB-induced nuclear translocation of the NF- κ B p65 subunit and the phosphorylation of p38 mitogen-activated protein kinase (MAPK).^{[3][8]} This leads to a downstream reduction in the expression of several pro-inflammatory cytokines. Furthermore, azelaic acid has been shown to downregulate the expression of Toll-like receptor 2 (TLR2), which is involved in the inflammatory response in rosacea and acne.^{[9][10]}

Quantitative Gene Expression Data: Pro-Inflammatory Cytokines

The following table summarizes the effect of azelaic acid (AZA) on the mRNA expression of key pro-inflammatory cytokines in normal human keratinocytes stimulated with UVB radiation.

Gene	Treatment	Concentration	Fold Change / % Reduction	Reference
Interleukin-1 beta (IL-1 β)	Azelaic Acid + UVB	20 mM	Suppression of mRNA expression	[3]
Interleukin-6 (IL-6)	Azelaic Acid + UVB	20 mM	Suppression of mRNA expression	[3][10]
Tumor Necrosis Factor-alpha (TNF- α)	Azelaic Acid + UVB	20 mM	Suppression of mRNA expression	[3][10]
Kallikrein 5 (KLK5)	Azelaic Acid Gel	15% (in vivo)	Suppression of gene expression	[9]
Toll-like Receptor 2 (TLR2)	Azelaic Acid Gel	15% (in vivo)	Suppression of gene expression	[9][10]

Signaling Pathway Diagram: Anti-Inflammatory Action



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Caption: **Disodium Azelate** Anti-Inflammatory Pathway.

Effects on Melanogenesis in Melanocytes

Disodium azelate is an effective agent for treating hyperpigmentation disorders due to its inhibitory effect on melanogenesis. It selectively targets hyperactive melanocytes without affecting normal skin cells.[10][11]

Mechanism of Action: Tyrosinase and Related Genes

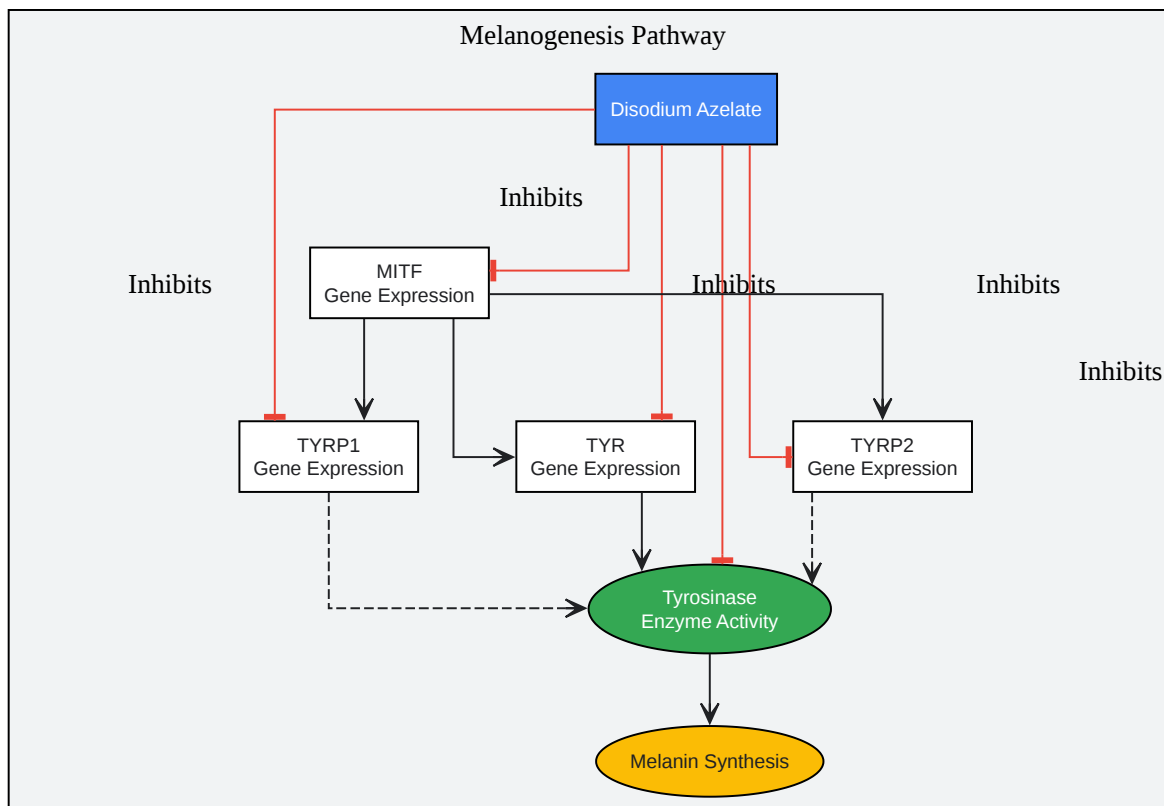
The primary mechanism for its depigmenting effect is the competitive inhibition of tyrosinase, the key enzyme in melanin synthesis.^{[2][4]} In addition to enzymatic inhibition, azelaic acid also downregulates the gene expression of tyrosinase (TYR) and other crucial factors in the melanogenesis pathway, including tyrosinase-related protein 1 (TYRP1), tyrosinase-related protein 2 (TYRP2), and the master regulator, microphthalmia-associated transcription factor (MITF).^[12]

Quantitative Gene Expression Data: Melanogenesis-Related Genes

The following table summarizes the effect of azelaic acid on the mRNA expression of melanogenesis-related genes in MNT-1 melanoma cells after a 6-hour treatment.

Gene	Treatment	Concentration	% Down-regulation	Reference
Tyrosinase-Related Protein 2 (TYRP2/DCT)	Azelaic Acid	100 µg/mL	69%	[12]
Melanocortin 1 Receptor (MC1R)	Azelaic Acid	100 µg/mL	47%	[12]
Tyrosinase (TYR)	Azelaic Acid	100 µg/mL	39%	[12]
Tyrosinase-Related Protein 1 (TYRP1)	Azelaic Acid	100 µg/mL	22%	[12]
Microphthalmia-associated Transcription Factor (MITF)	Azelaic Acid	100 µg/mL	17%	[12]

Signaling Pathway Diagram: Inhibition of Melanogenesis



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Caption: **Disodium Azelate's** Inhibition of Melanogenesis.

Experimental Protocols

The following are generalized protocols for studying the effects of **disodium azelate** on gene expression in skin cells, based on methodologies described in the literature.^{[3][12]}

Protocol 1: Analysis of Anti-Inflammatory Gene Expression in Keratinocytes

Objective: To quantify the effect of **disodium azelate** on the expression of pro-inflammatory genes (e.g., IL-1 β , IL-6, TNF- α) in human keratinocytes following UVB exposure.

Materials:

- Normal Human Epidermal Keratinocytes (NHEK)
- Keratinocyte Growth Medium (KGM)
- **Disodium azelate** stock solution (sterile, pH-adjusted)
- Phosphate-Buffered Saline (PBS)
- UVB light source with a radiometer
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
- qPCR master mix (e.g., SYBR Green)
- Primers for target genes (IL-1 β , IL-6, TNF- α) and a housekeeping gene (e.g., GAPDH, ACTB)
- Real-time PCR system

Procedure:

- Cell Culture: Culture NHEK in KGM at 37°C and 5% CO₂. Seed cells in 6-well plates and grow to 70-80% confluency.
- Pre-treatment: Replace the medium with a serum-free medium. Add **disodium azelate** to the desired final concentration (e.g., 20 mM) and incubate for 24 hours. Include a vehicle control (medium without **disodium azelate**).
- UVB Irradiation: Wash cells with PBS. Expose the cells to a single dose of UVB radiation (e.g., 20 mJ/cm²) in a thin layer of PBS. A non-irradiated control group should be included.

- Post-irradiation Incubation: Remove PBS and add back the pre-treatment medium (with or without **disodium azelate**). Incubate for a specified time (e.g., 6-24 hours) to allow for gene expression changes.
- RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify RNA concentration and assess purity.
- cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA for all samples.
- Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers for your target and housekeeping genes.
- Data Analysis: Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of target genes to the housekeeping gene.

Protocol 2: Analysis of Melanogenesis Gene Expression in Melanocytes

Objective: To quantify the effect of **disodium azelate** on the expression of melanogenesis-related genes (e.g., TYR, TYRP1, MITF) in human or murine melanocytes.

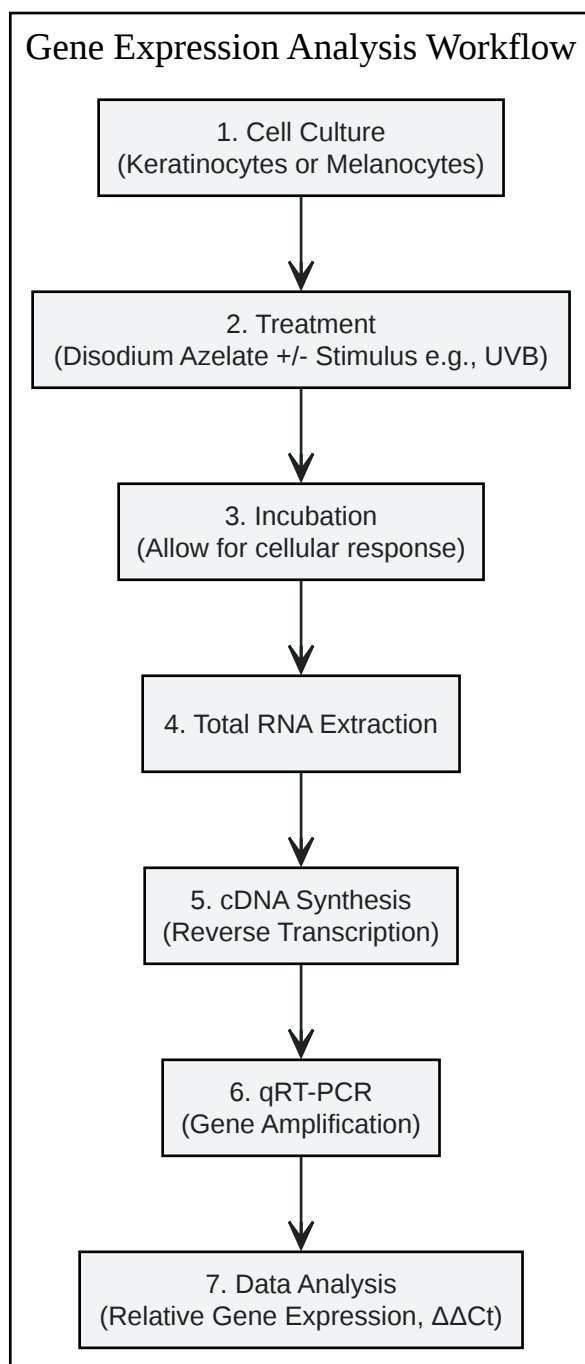
Materials:

- Melanocyte cell line (e.g., MNT-1, B16-F10)
- Appropriate cell culture medium (e.g., DMEM with 10% FBS)
- **Disodium azelate** stock solution
- RNA extraction, cDNA synthesis, and qPCR reagents (as in Protocol 1)
- Primers for target genes (TYR, TYRP1, TYRP2, MITF) and a housekeeping gene.

Procedure:

- Cell Culture: Culture melanocytes in their recommended medium at 37°C and 5% CO₂. Seed cells in 6-well plates and allow them to adhere and reach 60-70% confluency.
- Treatment: Replace the medium with fresh medium containing **disodium azelate** at the desired final concentration (e.g., 100 µg/mL). Include a vehicle control.
- Incubation: Incubate the cells for a specific time course (e.g., 6, 12, 24 hours).
- RNA Extraction, cDNA Synthesis, and qRT-PCR: Follow steps 5-7 from Protocol 1.
- Data Analysis: Calculate the relative gene expression using the $\Delta\Delta C_t$ method as described previously.

Experimental Workflow Diagram



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Caption: Experimental Workflow for Gene Expression Analysis.

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- To cite this document: BenchChem. [Application Notes and Protocols: Disodium Azelate in Gene Expression Analysis of Skin Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166650#disodium-azelate-in-gene-expression-analysis-of-skin-cells]

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